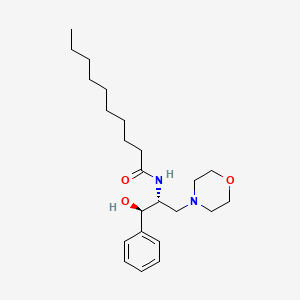

d-threo-PDMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes . D-threo-PDMP has been extensively studied for its potential therapeutic applications, particularly in the treatment of atherosclerosis and cardiac hypertrophy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of d-threo-PDMP involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholino ring and the attachment of the phenyl and decanoylamino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Análisis De Reacciones Químicas

Chemical Reactions and Interactions

-

Inhibition of Sphingolipid Biosynthesis: d-PDMP is a known inhibitor of sphingolipid biosynthesis, particularly glucosylceramide (GlcCer) synthase . It inhibits the formation of GlcCer, and its effect on sphingomyelin biosynthesis can vary depending on cell type and drug concentration .

-

Retrograde Membrane Transport: d-PDMP can inhibit brefeldin A (BFA)-induced retrograde membrane transport from the Golgi apparatus to the endoplasmic reticulum (ER). It prevents the disappearance of discrete Golgi structures when combined with BFA treatment .

-

Interaction with Lysosomal Acid Lipase: d-PDMP inhibits the activation of lysosomal acid lipase by bis(monoacylglycero)phosphate, a late endosome/lysosome-specific lipid. This interaction alters the membrane structure of the lipid .

-

Effects on Cholesterol Homeostasis: d-PDMP alters cellular cholesterol homeostasis by modulating endosome lipid domains. It inhibits the degradation of low-density lipoprotein (LDL), leading to the accumulation of cholesterol ester and free cholesterol in late endosomes/lysosomes .

-

Impact on Glucosylceramides (GSLs): Treatment with d-PDMP can lower synthesized GSLs in cells . It reduces total Gb3Cer and Gb4Cer content and strengthens Gb3Cer prevalence in DRM fractions .

Effects on Cellular Processes

-

mTOR Inactivation and TFEB Translocation: d-PDMP treatment leads to the accumulation of lysosomal lipids, particularly LBPA, which is associated with the inactivation of mTOR and the translocation of TFEB to the nucleus .

-

Inhibition of Anterograde Membrane Transport: d-PDMP can inhibit anterograde membrane transport through the Golgi complex and from the Golgi complex to the plasma membrane .

Analogues and Modifications

-

Ethylendioxyphenyl Analogs: d-threo-ethylendioxyphenyl analogs of PDMP inhibit GCS at low nanomolar concentrations with high specificity and reduced P-glycoprotein (MDR1) recognition .

-

Modifications to Reduce MDR1 Recognition: Modifications to the carboxamide N-acyl group of d-PDMP can lower total polar surface area and rotatable bond number, reducing MDR1 substrate recognition .

Aplicaciones Científicas De Investigación

Cell Biology and Mechanistic Studies

D-threo-PDMP has been extensively used in cell biology to investigate the mechanisms of sphingolipid metabolism and its implications for cellular functions.

Inhibition of Glycosphingolipid Synthesis

this compound is primarily recognized as an inhibitor of glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. Studies have shown that treatment with this compound leads to a significant reduction in levels of glucosylceramide and lactosylceramide in B16 melanoma cells, impacting antigenic expression on cell surfaces . This inhibition can elucidate the roles of specific glycolipids in cell signaling and immune responses.

Impact on Cholesterol Homeostasis

Research indicates that this compound alters cellular cholesterol homeostasis independently of glycosphingolipid synthesis. It inhibits lysosomal acid lipase activation and leads to the accumulation of cholesterol esters in late endosomes/lysosomes . This unique mechanism has implications for understanding lipid metabolism disorders and multidrug resistance in cancer cells.

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts, particularly concerning metabolic diseases and skin conditions.

Reversal of Skin Damage and Hair Loss

A notable study demonstrated that this compound could reverse hair loss and skin inflammation associated with high-fat diets in mice. The findings suggest that this compound may aid in wound healing and promote hair growth by modulating lipid metabolism . These results highlight its potential as a therapeutic agent for conditions like alopecia and skin damage due to dietary factors.

Induction of Autophagy

this compound has been shown to induce macroautophagy through increased ceramide levels, which interact with key autophagy regulators such as mTOR . This property could be harnessed for developing treatments for neurodegenerative diseases where autophagy plays a critical role.

Agricultural Applications

In plant biology, this compound is utilized to study vacuolar morphology and the effects of lipid metabolism on plant development.

Effects on Plant Cells

Research involving Arabidopsis root cells revealed that this compound treatment leads to rapid changes in vacuole morphology, indicating its potential as a tool for studying cellular responses to lipid inhibitors . The compound induces the formation of membrane-bound inclusions within vacuoles, providing insights into how lipid composition affects cellular structure and function in plants.

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C23H38N2O3 |

|---|---|

Peso molecular |

390.6 g/mol |

Nombre IUPAC |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |

InChI |

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m1/s1 |

Clave InChI |

UYNCFCUHRNOSCN-FYYLOGMGSA-N |

SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

SMILES isomérico |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O |

SMILES canónico |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

Sinónimos |

1-phenyl-2-decanoylamino-3-morpholino-1-propanol 2-decanoylamino-3-morpholino-1-phenylpropanol D-PDMP compound D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol DAMPP PDMP RV 538 RV 538, (R-(R*,R*))-isomer RV-538 threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.